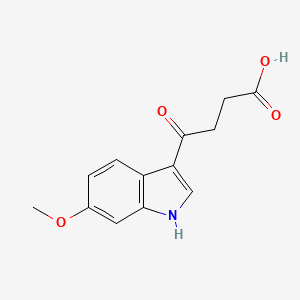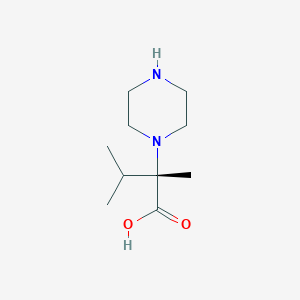
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid is a chiral compound featuring a piperazine ring attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbutanoic acid and piperazine.
Formation of Intermediate: The carboxylic acid group of 2,3-dimethylbutanoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Nucleophilic Substitution: The acyl chloride intermediate is then reacted with piperazine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and function.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylbutanoic acid: Lacks the piperazine ring, making it less versatile in terms of chemical reactivity and biological activity.
Piperazine: A simpler structure without the butanoic acid moiety, limiting its applications in organic synthesis and medicinal chemistry.
N-Methylpiperazine: Similar in structure but with a methyl group on the nitrogen atom, affecting its binding properties and reactivity.
Uniqueness: (S)-2,3-Dimethyl-2-(piperazin-1-yl)butanoic acid is unique due to its combination of a chiral center, a piperazine ring, and a butanoic acid backbone. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
(2S)-2,3-dimethyl-2-piperazin-1-ylbutanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12/h8,11H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
IYXAAEOQRSHLAL-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@](C)(C(=O)O)N1CCNCC1 |
Kanonische SMILES |
CC(C)C(C)(C(=O)O)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B15199677.png)
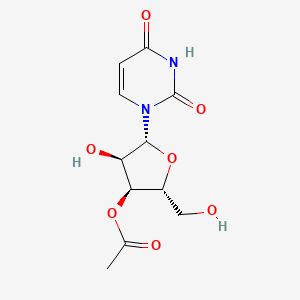

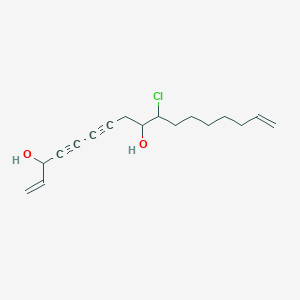
![N-(1H-Benzo[d]imidazol-1-yl)formamide](/img/structure/B15199700.png)
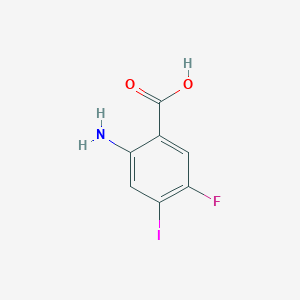
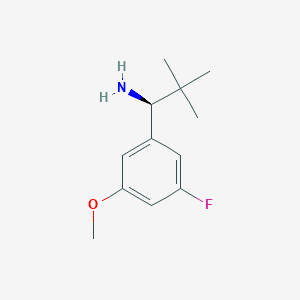
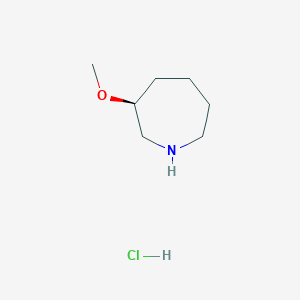

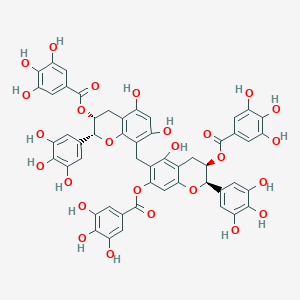

![6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B15199748.png)
